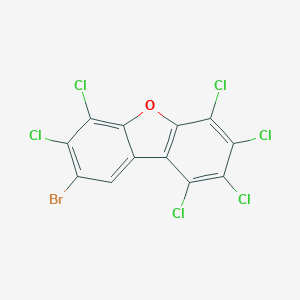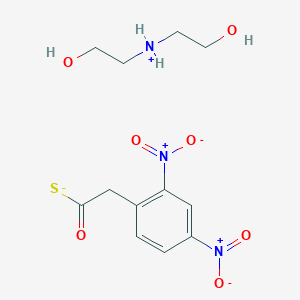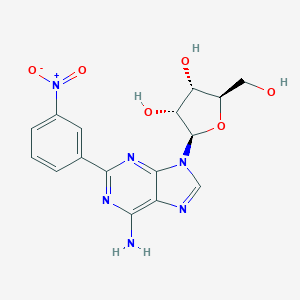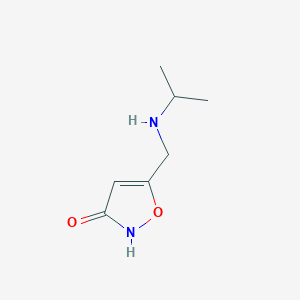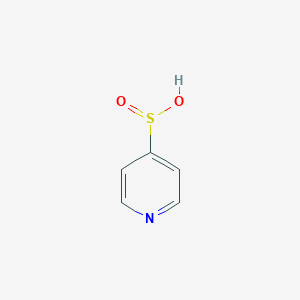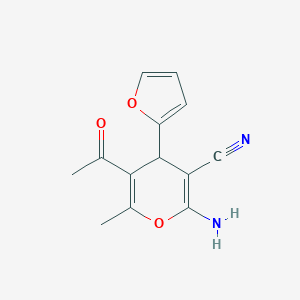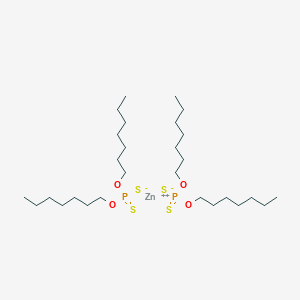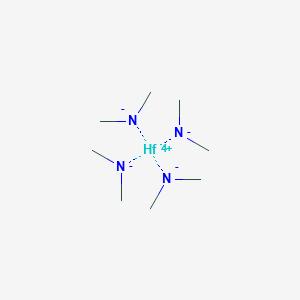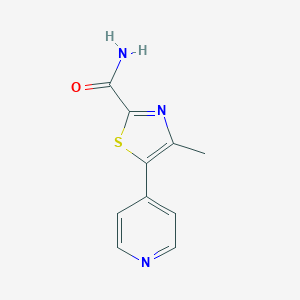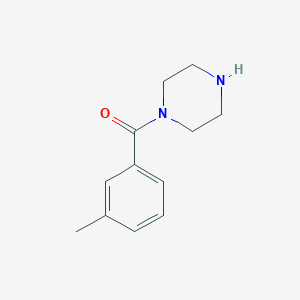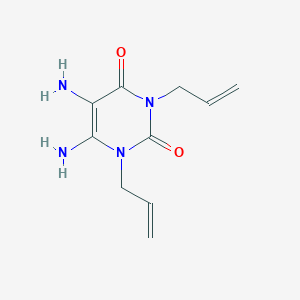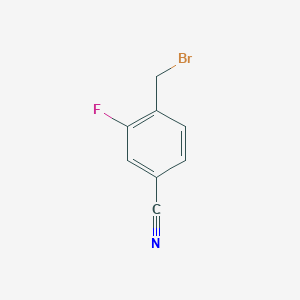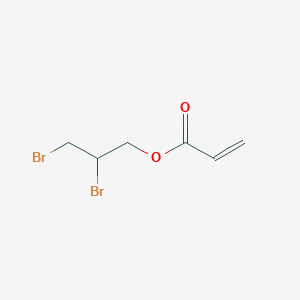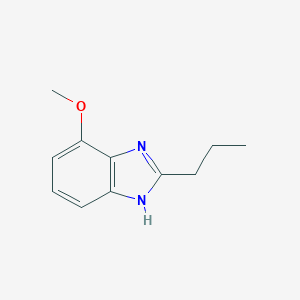
Iron(II) acetate
描述
Synthesis Analysis
The synthesis of iron(II) acetate involves reactions where iron atoms coordinate with acetate moieties. A notable method includes reacting iron powder with acetic acid under specific conditions, leading to the formation of this compound. In certain syntheses, iron(II) acetate crystallizes as a polynuclear complex, showcasing the versatility of its formation mechanisms (Weber et al., 2011).
Molecular Structure Analysis
The molecular structure of iron(II) acetate is characterized by its coordination environment, often involving hexacoordinate iron atoms linked by acetate groups in various coordination modes. This structure is further stabilized by hydrogen bond contacts, leading to a porous coordination framework. The compound typically exhibits a high-spin state, contributing to its magnetic properties (Weber et al., 2011).
Chemical Reactions and Properties
Iron(II) acetate participates in a range of chemical reactions, acting as a precursor for the synthesis of iron(II) and iron(III) complexes. These reactions often result in complexes with varying coordination geometries and spin states, influenced by the ligands and reaction conditions involved (Beck et al., 2003).
Physical Properties Analysis
The physical properties of iron(II) acetate, such as its magnetic moment and magnetisation measurements, are closely tied to its molecular structure. The compound is identified as a high-spin compound across a range of temperatures, with magnetic measurements reflecting typical behaviors for compounds exhibiting metamagnetism (Weber et al., 2011).
Chemical Properties Analysis
The chemical properties of iron(II) acetate are largely defined by its reactivity and stability in various chemical environments. It serves as a starting point for the synthesis of a wide array of iron complexes, showcasing its role as a versatile reagent in coordination chemistry. The compound's interaction with ligands and its participation in oxidation-reduction reactions further highlight its chemical versatility (Weber et al., 2011).
科学研究应用
Textile Industry
- Field : Textile Industry
- Application : Iron(II) Acetate is utilized in the textile industry as a mordant, a substance that helps dyes adhere to fabrics, thereby enhancing the color’s vibrancy and durability .
- Method : The compound is mixed with the dye and then applied to the fabric. The iron ions in the compound bind with the dye molecules, helping them to adhere more strongly to the fabric fibers .
- Results : The use of Iron(II) Acetate as a mordant results in more vibrant and durable colors on fabrics .
Chemistry
- Field : Chemistry
- Application : In the field of chemistry, it’s used as a reagent for various reactions, including organic synthesis and analytical testing .
- Method : The exact method of application can vary depending on the specific reaction or test being conducted. Generally, Iron(II) Acetate is added to the reaction mixture where it participates in the chemical reaction .
- Results : The outcomes of these reactions can vary widely, but Iron(II) Acetate is generally used to facilitate or drive certain chemical reactions .
Wood Treatment
- Field : Wood Treatment
- Application : Iron(II) Acetate can be used to darken wood or to create an ‘aged’ effect .
- Method : When applied to wood, the iron ions react with the natural tannins in the wood, resulting in a darker, aged appearance .
- Results : The application of Iron(II) Acetate to wood can result in a darker, more ‘aged’ appearance .
Medical Uses
- Field : Medicine
- Application : Some studies have suggested potential medicinal uses of Iron(II) Acetate, including its role as an iron supplement in treating certain forms of anemia .
- Results : While some studies have suggested potential benefits, more research is needed to confirm the effectiveness and safety of Iron(II) Acetate as a treatment for anemia .
属性
IUPAC Name |
iron(2+);diacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2H4O2.Fe/c2*1-2(3)4;/h2*1H3,(H,3,4);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNOZJRCUHSPCDZ-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[O-].CC(=O)[O-].[Fe+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6FeO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5037656 | |
| Record name | Iron(II) acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5037656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Light brown powder; Insoluble in water; [Alfa Aesar MSDS] | |
| Record name | Iron(II) acetate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21043 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Iron(II) acetate | |
CAS RN |
3094-87-9 | |
| Record name | Ferrous acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003094879 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetic acid, iron(2+) salt (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Iron(II) acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5037656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Iron di(acetate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.492 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FERROUS ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L80I7M6D3Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

